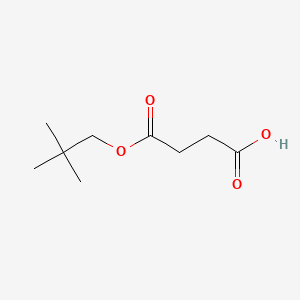
(2,2-Dimethylpropyl) hydrogen succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-ジメチルプロピル)水素コハク酸は、分子式C9H16O4の有機化合物です。これはコハク酸のエステル誘導体であり、カルボキシル基の水素原子の1つが2,2-ジメチルプロピル基で置換されています。
2. 製法
合成経路と反応条件: (2,2-ジメチルプロピル)水素コハク酸の合成は、通常、コハク酸と2,2-ジメチルプロパノールのエステル化によって行われます。反応は通常、硫酸またはp-トルエンスルホン酸などの酸触媒の存在下、還流条件下で行われます。反応は次のように表すことができます。
コハク酸+2,2-ジメチルプロパノール酸触媒(2,2-ジメチルプロピル)水素コハク酸+水
工業生産方法: 工業的な設定では、(2,2-ジメチルプロピル)水素コハク酸の生産には、固定床反応器を使用した連続エステル化プロセスが含まれる場合があります。反応条件は、高収率と高純度を達成するために最適化されています。共沸蒸留を使用すると、反応中に生成された水を除去し、エステルの生成の方向に平衡を移動させるのに役立ちます。
3. 化学反応の分析
反応の種類: (2,2-ジメチルプロピル)水素コハク酸は、次のようなさまざまな化学反応を起こすことができます。
加水分解: 水と酸または塩基触媒の存在下、エステル結合は開裂してコハク酸と2,2-ジメチルプロパノールを生成します。
酸化: この化合物は、使用される酸化剤に応じて、対応するカルボン酸またはケトンを形成するように酸化することができます。
還元: 還元反応は、エステル基をアルコール基に変換することができます。
一般的な試薬と条件:
加水分解: 塩酸または水酸化ナトリウムなどの酸性または塩基性条件。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの強い酸化剤。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤。
主な生成物:
加水分解: コハク酸と2,2-ジメチルプロパノール。
酸化: 対応するカルボン酸またはケトン。
還元: アルコール誘導体。
4. 科学研究への応用
(2,2-ジメチルプロピル)水素コハク酸は、科学研究においていくつかの用途があります。
化学: 有機合成における中間体として、およびエステル化反応の試薬として使用されます。
生物学: 生化学経路における潜在的な役割と、酵素反応における基質として調査されています。
医学: 潜在的な治療特性と、薬物開発の構成要素として研究されています。
産業: ポリマー、樹脂、可塑剤の製造に使用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylpropyl) hydrogen succinate typically involves the esterification of succinic acid with 2,2-dimethylpropanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Succinic Acid+2,2-DimethylpropanolAcid Catalyst(2,2-Dimethylpropyl) Hydrogen Succinate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards the formation of the ester.
化学反応の分析
Types of Reactions: (2,2-Dimethylpropyl) hydrogen succinate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield succinic acid and 2,2-dimethylpropanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: Succinic acid and 2,2-dimethylpropanol.
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohol derivatives.
科学的研究の応用
(2,2-Dimethylpropyl) hydrogen succinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and plasticizers.
作用機序
(2,2-ジメチルプロピル)水素コハク酸の作用機序は、その特定の用途によって異なります。生化学経路では、酵素の基質として作用し、エステル化または加水分解反応に関与する場合があります。関与する分子標的と経路は異なる場合がありますが、通常、エステル官能基を認識する酵素または受容体との相互作用が含まれます。
類似の化合物:
- メチル水素コハク酸
- エチル水素コハク酸
- プロピル水素コハク酸
比較: (2,2-ジメチルプロピル)水素コハク酸は、かさ高い2,2-ジメチルプロピル基の存在により独特です。これは、その反応性と他の分子との相互作用に影響を与える可能性があります。この構造的特徴は、メチルまたはエチル水素コハク酸などのより単純な対応物と比較して、化合物の溶解度、沸点、および全体の安定性に影響を与える可能性があります。
類似化合物との比較
- Methyl hydrogen succinate
- Ethyl hydrogen succinate
- Propyl hydrogen succinate
Comparison: (2,2-Dimethylpropyl) hydrogen succinate is unique due to the presence of the bulky 2,2-dimethylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s solubility, boiling point, and overall stability compared to its simpler counterparts like methyl or ethyl hydrogen succinate.
特性
CAS番号 |
80166-56-9 |
|---|---|
分子式 |
C9H16O4 |
分子量 |
188.22 g/mol |
IUPAC名 |
4-(2,2-dimethylpropoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)6-13-8(12)5-4-7(10)11/h4-6H2,1-3H3,(H,10,11) |
InChIキー |
CSYGSMPRMSYYJY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)COC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




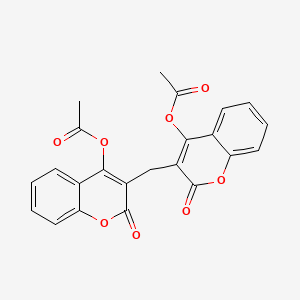
![1-[(3,7-Dimethyloctyl)oxy]-1-methoxydecane](/img/structure/B12650643.png)
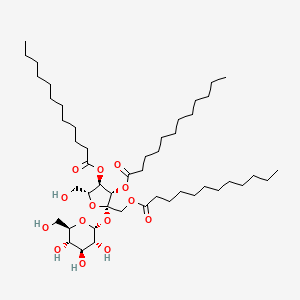
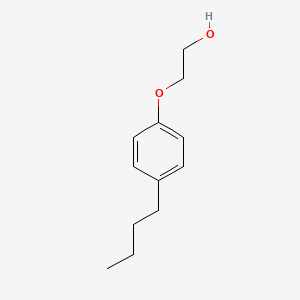
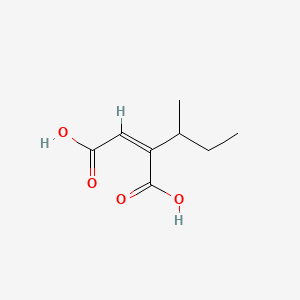
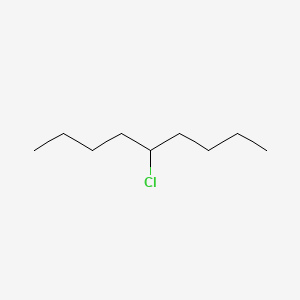
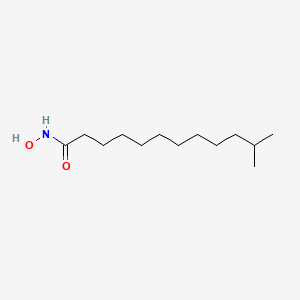
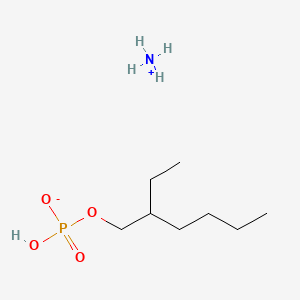
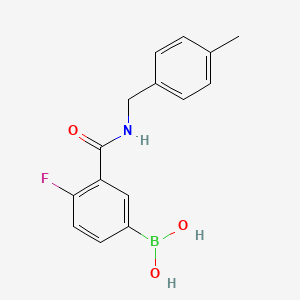

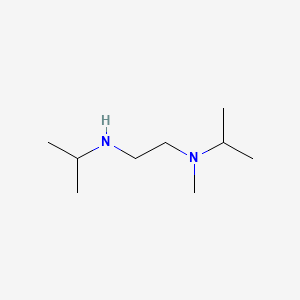
![7H-[1,2,4]triazolo[4,3-a]pyrazine-8-thione](/img/structure/B12650683.png)
